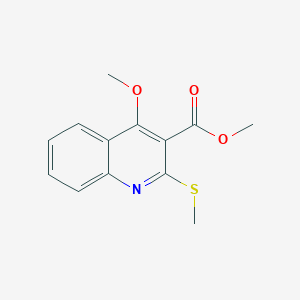

methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate

Description

Methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate is a substituted quinoline derivative characterized by a methoxy group at position 4, a methylsulfanyl (SCH₃) group at position 2, and a methyl ester at position 2. Its molecular formula is C₁₃H₁₃NO₃S, with a molecular weight of 263.31 g/mol. The compound is synthesized via alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) in dimethylformamide (DMF), yielding an 80% isolated yield . Key spectral data include:

- ¹H-NMR: δ 8.09 (1H, Ar-H), 7.89–7.56 (3H, Ar-H), 4.03 (3H, OCH₃), 3.94 (3H, COOCH₃), 2.62 (3H, SCH₃).

- ¹³C-NMR: δ 166.0 (C-S), 159.8 (C-OCH₃), 52.9 (COOCH₃), 13.0 (SCH₃) .

- Melting Point: 100–101°C .

The compound exhibits regioselectivity in alkylation reactions, favoring O-methylation over N-methylation under specific conditions .

Properties

IUPAC Name |

methyl 4-methoxy-2-methylsulfanylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-11-8-6-4-5-7-9(8)14-12(18-3)10(11)13(15)17-2/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXLJDMTHFSFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC2=CC=CC=C21)SC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Substitution: The methoxy and methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Synthesis and Development

Building Block for Quinoline Derivatives

Methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate serves as a versatile building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for various modifications, making it an essential precursor in organic synthesis .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. It has been studied for its effectiveness against various pathogens, including the Hepatitis B virus (HBV) and HIV.

- Hepatitis B Virus Inhibition : In vitro studies have shown that derivatives of this compound can effectively inhibit HBV replication at concentrations as low as 10 µM .

- Antimicrobial Activity : The presence of the sulfur atom in the quinoline structure enhances its antibacterial properties, making it a candidate for developing new antibiotics .

| Biological Activity | Target Pathogen/Condition | IC50 Value (µM) |

|---|---|---|

| HBV Replication Inhibition | Hepatitis B Virus | 10 |

| Antibacterial Activity | Various Bacterial Strains | Varies |

Medicinal Chemistry

Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic effects in treating various diseases, particularly cancer and viral infections. Its mechanism of action often involves the inhibition of critical enzymes involved in DNA replication and repair.

- Cancer Treatment : Compounds derived from this compound have demonstrated anticancer activity by disrupting cellular processes essential for tumor growth .

- HIV Inhibition : Quinolinonyl derivatives have been reported as inhibitors of HIV reverse transcriptase, showcasing their potential in antiviral drug development .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Study on Hepatitis B Virus Inhibition : A study demonstrated that derivatives of this compound showed high inhibition rates against HBV replication, suggesting their use in antiviral therapies .

- Antimicrobial Properties Evaluation : Research conducted on various derivatives revealed their effectiveness against resistant bacterial strains, indicating their potential as new antibiotic agents .

- Synthesis and Characterization Study : A comprehensive study on the synthesis pathways highlighted the regioselectivity during alkylation reactions, providing insights into optimizing production methods for pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The methoxy and methylsulfanyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Regioselectivity and Reactivity: Methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate undergoes O-methylation preferentially (80% yield) over N-methylation (20% yield) due to steric and electronic effects of the quinoline ring . In contrast, methylation of 4-hydroxy-2-thioxo precursors without methoxy groups produces mixtures of S- and N-methylated products .

Fluorinated analogs (e.g., 6,7-difluoro derivatives) exhibit higher molecular weights and distinct bioactivity profiles due to fluorine’s electronegativity and metabolic stability .

Spectral and Physical Properties :

- Melting Points : Methoxy-substituted derivatives (e.g., 100–101°C ) generally have lower melting points than hydroxylated analogs (181–182°C ), reflecting reduced hydrogen bonding.

- NMR Shifts : The 4-methoxy group deshields adjacent protons, resulting in distinct aromatic proton signals (δ 8.09–7.56 ppm) compared to 4-hydroxy analogs (δ 11.60 ppm for OH) .

Synthetic Efficiency :

- Yields for methoxy derivatives (80%) are comparable to fluorinated analogs (>85%) , but lower than unsubstituted intermediates (81%) due to competing reaction pathways .

Biological Activity

Methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline core with methoxy and methylsulfanyl substituents, which are known to enhance its biological activity and chemical reactivity compared to other quinoline derivatives. These structural characteristics allow for improved cell membrane penetration and interaction with intracellular targets, making it a promising candidate for drug development.

The primary mechanism of action involves the intercalation of the quinoline core into DNA, disrupting its function and leading to apoptosis in cancer cells. The presence of methoxy and methylsulfanyl groups enhances the compound's ability to penetrate cellular membranes, facilitating its interaction with various molecular targets within the cell .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that compounds with sulfur in their structure exhibit enhanced antibacterial activity against various strains, including resistant bacteria .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.98 μg/mL | |

| Escherichia coli | 2.5 μg/mL | |

| Candida albicans | 1.5 μg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against breast cancer (MCF-7) and leukemia (K562) cell lines. In vitro studies showed that it exhibits potent antiproliferative effects, with IC50 values indicating significant cytotoxicity.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Case Studies and Research Findings

- Antiproliferative Studies : A study synthesized various quinoline-3-carboxylate derivatives, including this compound, and evaluated their antiproliferative activity against cancer cell lines. The results indicated strong activity correlating with the structural features of the compounds .

- In Silico Studies : Computational studies have supported the experimental findings by predicting favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for this compound, suggesting its viability as a therapeutic agent .

- Molecular Docking Simulations : Molecular docking studies revealed that this compound could effectively bind to target proteins involved in cancer progression, further validating its potential as an anticancer drug .

Q & A

Q. What are the common synthetic routes for methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate?

A typical synthesis involves condensation reactions using ceric ammonium nitrate (CAN) as a catalyst in methanol, followed by purification via silica gel column chromatography with petroleum ether/ethyl acetate eluent. For example, analogous quinoline-3-carboxylate derivatives are synthesized via cyclization of aminobenzophenone with chloroacetoacetate esters, achieving yields up to 84% under optimized conditions . Key steps include refluxing reagents, monitoring via TLC, and recrystallization for purity.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Structural confirmation relies on multi-technique validation:

Q. What are the stability considerations for handling and storage?

The compound should be stored in airtight containers under dry, ventilated conditions to prevent hydrolysis of the methylsulfanyl and methoxy groups. Avoid exposure to moisture, static discharge, or high temperatures, as these may degrade the quinoline core .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Systematic parameter variation is critical:

- Catalyst screening : CAN is effective, but alternatives like Lewis acids (e.g., ZnCl₂) may improve regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to methanol .

- Temperature control : Reflux conditions (~80°C) balance yield and byproduct formation. Documented yields for similar compounds range from 75–90%, depending on substrate electronic effects .

Q. How should contradictory spectral or crystallographic data be resolved?

Cross-validation using complementary techniques is essential:

Q. What methodologies assess the environmental fate of this compound?

Follow frameworks like Project INCHEMBIOL:

- Biodegradation assays : Aerobic/anaerobic microbial degradation studies in simulated soil/water systems.

- Ecotoxicity profiling : Daphnia magna or algal growth inhibition tests to evaluate LC₅₀/EC₅₀ values.

- Partition coefficients : Log P and soil adsorption constants (Koc) predict bioaccumulation risks .

Q. How can researchers mitigate byproduct formation during cyclization?

Strategies include:

Q. What in vitro assays are suitable for evaluating biological activity?

Prioritize target-specific screens:

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given quinoline’s affinity for ATP-binding pockets.

- Antimicrobial susceptibility : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Methodological Notes

- Data Contradiction Analysis : Always replicate experiments under identical conditions and compare with peer-reviewed studies (e.g., yields, spectral data). Use statistical tools (e.g., ANOVA) to assess variability .

- Safety Protocols : Wear PPE (nitrile gloves, lab coat), use fume hoods for solvent handling, and dispose of waste via certified hazardous waste programs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.